molecular formula C18H23NSi B14294485 Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- CAS No. 115652-22-7

Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-

Cat. No.: B14294485
CAS No.: 115652-22-7
M. Wt: 281.5 g/mol
InChI Key: GZGDACJPJNCCIK-UHFFFAOYSA-N
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Description

Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a phenylmethyl group, which is further substituted with a 2,6-dimethylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- typically involves the reaction of trimethylchlorosilane with a suitable phenylmethyl derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired silane compound. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced using hydride donors to yield different silane derivatives.

    Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the imino group under mild conditions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties.

Biology

In biological research, this compound can be used as a labeling agent for biomolecules, facilitating the study of biological processes at the molecular level.

Medicine

Industry

Industrially, Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is used in the production of high-performance coatings and adhesives, where its chemical stability and reactivity contribute to improved product performance.

Mechanism of Action

The mechanism by which Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- exerts its effects involves the interaction of its silane group with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylphenylsilane
  • Trimethylsilylphenylmethane
  • Phenyltrimethylsilane

Uniqueness

Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is unique due to the presence of the 2,6-dimethylphenyl imino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.

By understanding the synthesis, reactions, applications, and mechanisms of Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-, researchers and industry professionals can harness its potential for various innovative applications.

Properties

CAS No.

115652-22-7

Molecular Formula

C18H23NSi

Molecular Weight

281.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-phenyl-1-trimethylsilylmethanimine

InChI

InChI=1S/C18H23NSi/c1-14-10-9-11-15(2)17(14)19-18(20(3,4)5)16-12-7-6-8-13-16/h6-13H,1-5H3

InChI Key

GZGDACJPJNCCIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)[Si](C)(C)C

Origin of Product

United States

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